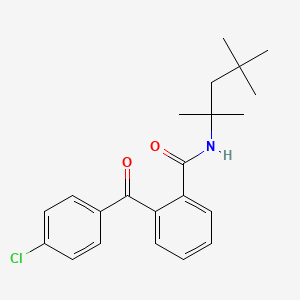
2-(4-Chlorobenzoyl)-N-(2,4,4-trimethylpentan-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorobenzoyl)-N-(2,4,4-trimethylpentan-2-yl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound features a chlorobenzoyl group and a trimethylpentan-2-yl group attached to the benzamide core, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzoyl)-N-(2,4,4-trimethylpentan-2-yl)benzamide typically involves the acylation of an amine with a chlorobenzoyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct. The general reaction scheme is as follows:
Starting Materials: 4-Chlorobenzoyl chloride, 2,4,4-trimethylpentan-2-amine
Reaction Conditions: Solvent (e.g., dichloromethane), base (e.g., triethylamine), temperature (0-25°C)
Procedure: The amine is added to a solution of the chlorobenzoyl chloride in the solvent, followed by the addition of the base. The reaction mixture is stirred at the specified temperature until completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
2-(4-Chlorobenzoyl)-N-(2,4,4-trimethylpentan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the chlorobenzoyl group or reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use as a precursor in the production of specialty chemicals or materials.
作用機序
The mechanism of action of 2-(4-Chlorobenzoyl)-N-(2,4,4-trimethylpentan-2-yl)benzamide would depend on its specific biological target. Generally, benzamides can interact with various molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.
類似化合物との比較
Similar Compounds
N-Benzoylbenzamide: Lacks the chlorobenzoyl and trimethylpentan-2-yl groups, resulting in different chemical and biological properties.
4-Chlorobenzamide: Contains the chlorobenzoyl group but lacks the benzamide core and trimethylpentan-2-yl group.
N-(2,4,4-Trimethylpentan-2-yl)benzamide: Contains the trimethylpentan-2-yl group but lacks the chlorobenzoyl group.
Uniqueness
2-(4-Chlorobenzoyl)-N-(2,4,4-trimethylpentan-2-yl)benzamide is unique due to the presence of both the chlorobenzoyl and trimethylpentan-2-yl groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
特性
CAS番号 |
55275-56-4 |
|---|---|
分子式 |
C22H26ClNO2 |
分子量 |
371.9 g/mol |
IUPAC名 |
2-(4-chlorobenzoyl)-N-(2,4,4-trimethylpentan-2-yl)benzamide |
InChI |
InChI=1S/C22H26ClNO2/c1-21(2,3)14-22(4,5)24-20(26)18-9-7-6-8-17(18)19(25)15-10-12-16(23)13-11-15/h6-13H,14H2,1-5H3,(H,24,26) |
InChIキー |
CCEXRMLEJJCCMG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC(C)(C)NC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


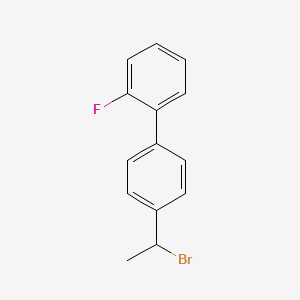
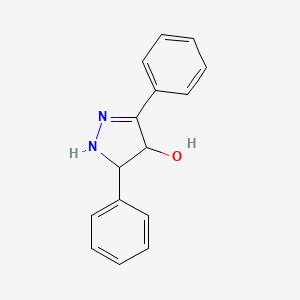
![[[1,1'-Biphenyl]-2,2'-diylbis(methylene)]bis(trimethylsilane)](/img/structure/B14632482.png)

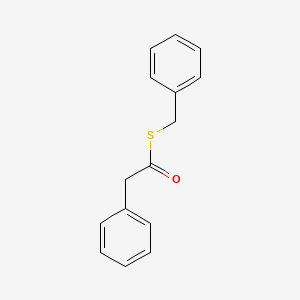
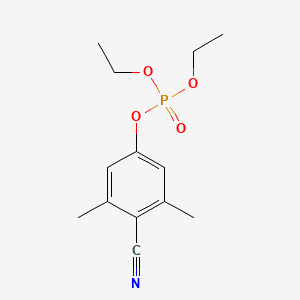
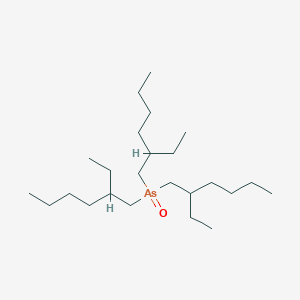
![[1,1'-Biphenyl]-4-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate](/img/structure/B14632510.png)
![1,1-Dimethoxy-1,2-dihydronaphtho[1,8-bc]silole](/img/structure/B14632515.png)
![Benzene, 1,1'-[oxybis(methylene)]bis[2-chloro-](/img/structure/B14632525.png)
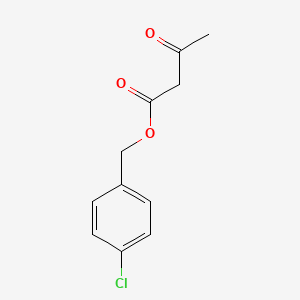
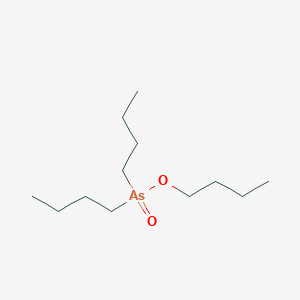
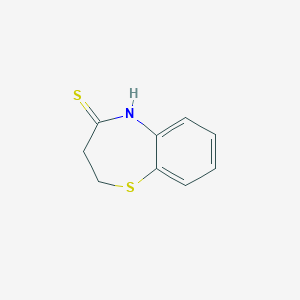
![Acetic acid, 2,2'-[(1-tetradecyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B14632569.png)
